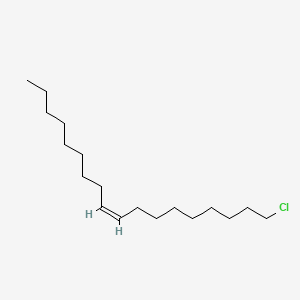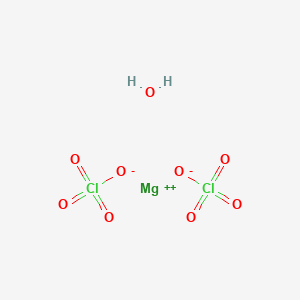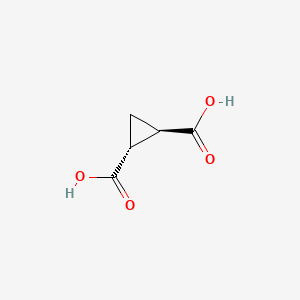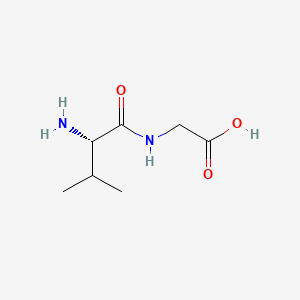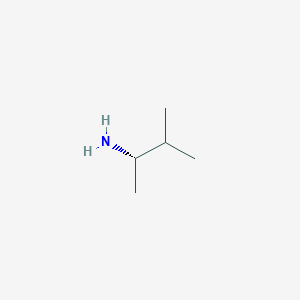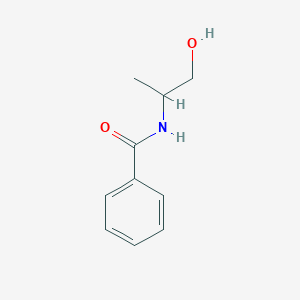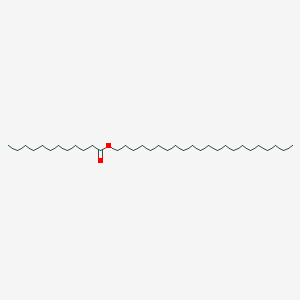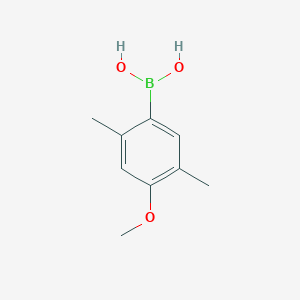
2,5-二甲基-4-甲氧基苯硼酸
描述
2,5-Dimethyl-4-methoxyphenylboronic acid (DMMPBA) is an organoboronic acid that has been widely studied for its potential applications in synthetic organic chemistry, drug discovery, and medicinal chemistry. DMMPBA is a boronic acid derivative of 2,5-dimethyl-4-methoxyphenol (DMP), a common phenolic compound found in many natural products. DMMPBA is a relatively stable compound and can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, Stille coupling, and Heck coupling. DMMPBA has also been studied for its potential applications in drug discovery and medicinal chemistry, such as its use as a ligand in drug-target interactions, and as a catalyst in drug metabolism.
科学研究应用
超分子化学
硼酸,包括2,5-二甲基-4-甲氧基苯硼酸等变体,在超分子组装体的设计和合成中发挥着至关重要的作用。Pedireddi和Seethalekshmi(2004年)探索了苯硼酸与4,4'-联吡啶的组装,利用杂N原子和硼酸基团之间的氢键。这项研究强调了硼酸在通过非共价相互作用构建复杂分子结构中的作用(Pedireddi & Seethalekshmi, 2004)。
有机合成
西原、奈良和大阪(2002年)证明了阳离子铑配合物与新四芳基五硼酸盐的形成,这些反应涉及(4-甲氧基苯基)硼酸。对这些配合物进行表征和分析,以了解它们的结构和化学性质,突出了硼酸在促进具有催化和有机合成潜在应用的新型有机金属化合物开发中的作用(Nishihara, Nara, & Osakada, 2002)。
材料科学
Cyrański、Klimentowska、Rydzewska、Serwatowski、Sporzyński和Stępień(2012年)研究了邻位烷氧基苯硼酸的结构,以设计一种具有单体结构的新型硼酸。他们的研究旨在通过控制分子内氢键来增强晶体工程构件。这项工作说明了硼酸在材料科学中的潜力,特别是在设计具有独特性能的新型晶体材料方面(Cyrański et al., 2012)。
光电学
Geethanjali、Nagaraja和Melavanki(2015年)探索了硼酸衍生物(包括5-氯-2-甲氧基苯硼酸)的荧光猝灭机制。他们的研究利用稳态荧光测量,提供了对硼酸光电性质的见解,这与开发荧光传感器和光电器件有关(Geethanjali, Nagaraja, & Melavanki, 2015)。
催化
Morimoto、Chiba和Achiwa(1989年)报道了使用改性DIOP-铑配合物对衣康酸及其衍生物进行高效不对称氢化的研究。这项研究突出了硼酸的催化应用,特别是在光学活性化合物(这对制药行业至关重要)的合成中(Morimoto, Chiba, & Achiwa, 1989)。
属性
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWNGBWUJVQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411923 | |
| Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-methoxyphenylboronic acid | |
CAS RN |
246023-54-1 | |
| Record name | (4-Methoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

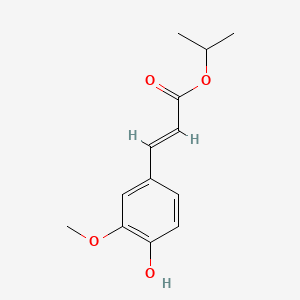

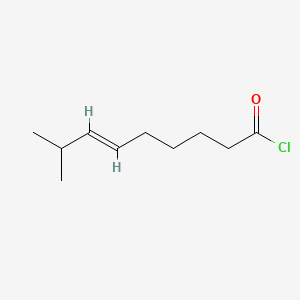
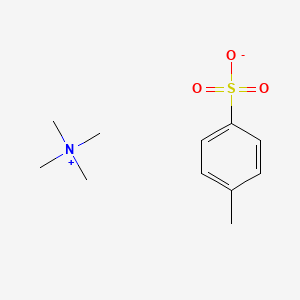
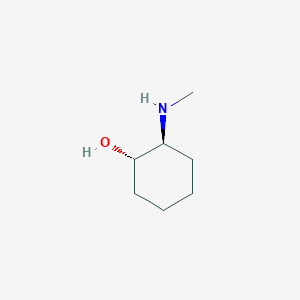
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
